molecular formula C8H10ClF2N B7130729 [(2,3-difluorophenyl)methyl](methyl)aminehydrochloride

[(2,3-difluorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B7130729
M. Wt: 193.62 g/mol
InChI Key: MVJMTWWIFXSTIE-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)methylamine hydrochloride is a fluorinated benzylamine derivative. Its structure comprises a 2,3-difluorophenyl group attached to a methylamine moiety, with a hydrochloride salt enhancing solubility and stability.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJMTWWIFXSTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-difluorophenyl)methylamine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (2,3-difluorophenyl)methylamine hydrochloride follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2,3-difluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(2,3-difluorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3-difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methylamine moiety plays a crucial role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Position and Purity in Cyclopropylmethylamine Derivatives

describes cyclopropylmethylamine hydrochlorides synthesized from fluorobenzaldehyde isomers. Key comparisons include:

Compound Substituent Positions HPLC Purity Notes
trans-[2-(2,3-Difluorophenyl)cyclopropyl]methylamine HCl (48) 2,3-difluoro 95.1% Lower purity vs. 2,6- or 3,4-difluoro isomers, suggesting steric/electronic challenges in synthesis
trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine HCl (50) 2,6-difluoro 96.5% Higher purity may reflect reduced steric hindrance during cyclopropanation
trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine HCl (51) 3,4-difluoro 96.4% Meta/para substitution may favor reaction kinetics

Halogen Substitution: Fluorine vs. Chlorine

(2,3-Dichlorophenyl)methylamine hydrochloride (CAS 39959-78-9) serves as a chlorinated analog. Key differences:

Property (2,3-Difluorophenyl)methylamine HCl (2,3-Dichlorophenyl)methylamine HCl
Molecular Formula C₈H₁₀F₂N·HCl C₈H₁₀Cl₃N
Molecular Weight (g/mol) ~194.46 226.53
Substituent Effects Smaller, less lipophilic fluorine atoms Larger, more electronegative chlorine atoms

Implications : Chlorine’s higher molecular weight and electronegativity may enhance receptor binding affinity in some contexts but reduce solubility compared to fluorine .

Alkyl Chain Variation: Methylamine vs. Ethylamine

1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride (CAS 1427378-79-7) differs by having an ethylamine group:

Property (2,3-Difluorophenyl)methylamine HCl 1-(2,3-Difluorophenyl)ethylamine HCl
Alkyl Group Methylamine Ethylamine
Molecular Formula C₈H₁₀F₂N·HCl C₈H₁₀F₂N·HCl
Structural Impact Compact structure Increased hydrophobicity

Implications : The ethylamine analog’s extended chain may alter pharmacokinetics (e.g., bioavailability, metabolic stability) but requires empirical validation .

Complex Derivatives in Medicinal Chemistry

–8 and 10–11 highlight advanced derivatives incorporating the 2,3-difluorophenyl group into larger scaffolds (e.g., pyrrolo-pyridazine carboxamides). For example:

  • EP 4374877 A2 : Synthesized (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-N-[2-piperidin-4-yl-4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide hydrochloride, demonstrating the group’s utility in kinase inhibitor design .

Key Insight : The 2,3-difluorophenyl moiety is versatile in conferring target selectivity and metabolic stability in complex drug candidates.

Biological Activity

(2,3-Difluorophenyl)methylamine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth review of its biological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure features a difluorophenyl group attached to a methylamine moiety, which contributes to its unique chemical behavior. The presence of fluorine atoms can significantly influence the compound's lipophilicity and binding affinity to biological targets.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, suggesting that (2,3-difluorophenyl)methylamine hydrochloride may exhibit significant pharmacological effects. Specifically, studies have shown that fluorinated compounds can modulate neurotransmitter systems, potentially affecting mood and cognitive functions.

Enzyme Inhibition

Preliminary studies suggest that (2,3-difluorophenyl)methylamine hydrochloride may act as an enzyme inhibitor. For instance, it may inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, which is beneficial for treating depression and anxiety disorders.

Receptor Modulation

The compound is also suspected to interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction processes. GPCRs are implicated in various physiological responses, making them attractive targets for drug development. The specific interactions of (2,3-difluorophenyl)methylamine hydrochloride with GPCRs remain to be fully elucidated.

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of (2,3-difluorophenyl)methylamine hydrochloride resulted in significant antidepressant-like effects. Behavioral tests indicated increased locomotion and reduced despair behavior compared to control groups. These effects were attributed to enhanced serotonergic activity due to MAO inhibition.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that (2,3-difluorophenyl)methylamine hydrochloride provided significant protection to neuronal cells exposed to harmful oxidative agents. This suggests potential applications in neurodegenerative diseases.

Data Tables

Study Findings Mechanism
Antidepressant EffectsIncreased locomotion; reduced despair behaviorMAO inhibition
Neuroprotective PropertiesProtection against oxidative stressAntioxidant activity

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